N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a branched hydroxyalkyl chain and dual aromatic substituents. The compound features a 4-methoxyphenyl group attached to a 2-hydroxy-2-methylpropyl moiety and a 4-(trifluoromethyl)phenyl group linked to the propanamide backbone. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO3/c1-20(27,13-16-5-10-18(28-2)11-6-16)14-25-19(26)12-7-15-3-8-17(9-4-15)21(22,23)24/h3-6,8-11,27H,7,12-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBAHKYWQGOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to minimize the formation of by-products. Advanced techniques such as chromatography and spectroscopy are employed to purify and characterize the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate the reactions. The conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent . Research indicates that it may inhibit specific protein interactions crucial for cancer cell proliferation. For instance, Polo-like kinase 1 (Plk1), a target in cancer therapy, has shown promising results when inhibited by compounds related to this structure .
Case Study: Inhibition of Polo-like Kinase 1
A study focused on the development of inhibitors targeting Plk1's polo-box domain highlighted the efficacy of similar compounds in reducing tumor growth in preclinical models. The structure-activity relationship (SAR) studies indicated that modifications to the side chains significantly impact potency and selectivity towards Plk1 .
Drug Development
The compound is also being investigated for its role in developing novel anti-inflammatory drugs . Its structural features allow it to interact with various biological targets, potentially leading to new therapeutic agents for conditions like rheumatoid arthritis or other inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine production in macrophages. This suggests a pathway for developing new treatments that can effectively manage chronic inflammation .
Neuropharmacology
Research into the neuropharmacological properties of this compound suggests it may have applications as a cannabinoid receptor ligand . Compounds with similar structures have shown selective binding to CB1 receptors, which are implicated in various neurological disorders.
Case Study: Binding Affinity Studies
A detailed evaluation of binding affinities using radiolabeled analogs revealed that certain modifications enhance receptor selectivity and potency, making them suitable candidates for further development as therapeutic agents in neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound involves multicomponent reactions (MCR), which streamline the process of creating complex molecules with multiple functional groups. This method not only reduces the number of synthetic steps but also enhances the yield of desired products.
Emerging research indicates that compounds similar to N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide could be utilized as pesticides or herbicides due to their ability to disrupt specific biochemical pathways in pests.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.
Comparison with Similar Compounds
Key Structural Features:
- Target Compound: Aromatic Rings: 4-Methoxyphenyl (electron-donating) and 4-(trifluoromethyl)phenyl (electron-withdrawing).
Analog 1 : 2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide ()
- Aromatic Rings : 4-Nitro-3-(trifluoromethyl)phenyl (strong electron-withdrawing nitro group).
- Propanamide Chain : Linear hydroxy-methyl substitution.
- Key Difference : Nitro group increases hydrophobicity (logP +12 correction factor via hydrogen bonding and resonance) compared to the methoxy group in the target compound .
- Analog 2: GW6471 (N-[(2S)-2-[[(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propenyl]amino]-3-[4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl]propyl]propanamide) () Aromatic Rings: 4-(Trifluoromethyl)phenyl and oxazolyl-substituted phenyl. Propanamide Chain: Extended oxazolyl-ethoxy-phenyl moiety enhances PPAR-α receptor specificity. Key Difference: GW6471’s complex oxazole ring improves target selectivity but reduces synthetic accessibility compared to the target compound’s simpler methoxyphenyl group .
Analog 3 : N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Aromatic Rings : 4-Fluorophenyl (moderate electron-withdrawing) and 4-methoxyphenyl.
- Propanamide Chain : Tetrazole ring replaces hydroxy group, introducing acidic NH protons (pKa ~4.5–5.5).
- Key Difference : Tetrazole enhances solubility in polar solvents but reduces metabolic stability compared to the hydroxy group in the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C21H23F3NO3 | 406.41 g/mol | ~3.2* | 4-Methoxyphenyl, 4-CF3, hydroxy-methyl |
| 2-Hydroxy-2-methyl-N-(4-nitro-3-CF3-phenyl)propanamide | C11H11F3N2O4 | 292.21 g/mol | ~4.5† | 4-Nitro-3-CF3, hydroxy-methyl |
| GW6471 | C35H36F3N3O4 | 619.67 g/mol | ~6.8‡ | 4-CF3, oxazolyl-ethoxy-phenyl |
| N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-tetrazole-propanamide | C17H16FN5O2 | 341.34 g/mol | ~2.1§ | 4-Fluorophenyl, tetrazole, 4-methoxyphenyl |
*Estimated using fragment-based methods (methoxy: -0.02, CF3: +1.07, hydroxy: -0.67) . †LogP increased by nitro group (+0.89) and resonance effects . ‡High logP due to bulky hydrophobic substituents . §Lower logP from tetrazole’s polar nature .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H20F3NO4
- Molecular Weight : 393.36 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its chemical structure.
Research indicates that this compound may function as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain signaling pathways. The presence of the trifluoromethyl group is believed to enhance its binding affinity and selectivity towards COX-2, potentially leading to reduced side effects compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs) .
2. Pharmacological Effects
- Analgesic Activity : Studies suggest that this compound exhibits significant analgesic properties, making it a candidate for pain management therapies. In preclinical models, it has shown effectiveness in reducing carrageenan-induced paw edema in rats, indicating its potential use in treating inflammatory pain .
- Antipyretic Potency : The compound also demonstrates antipyretic effects, which could be beneficial in treating fever-related conditions .
- Anti-inflammatory Properties : Its ability to inhibit COX-2 suggests that it may effectively reduce inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain response | |
| Antipyretic | Effective in lowering fever | |
| Anti-inflammatory | Reduced edema in animal models |
1. Preclinical Studies
In a study evaluating various COX inhibitors, this compound was found to have superior analgesic activity compared to traditional NSAIDs. The study highlighted its favorable pharmacokinetic profile, with enhanced solubility and bioavailability .
2. Comparative Analysis with Other Compounds
A comparative analysis with other COX inhibitors revealed that this compound outperformed several marketed drugs in terms of both efficacy and safety profiles. Its selective inhibition of COX-2 over COX-1 minimizes gastrointestinal risks associated with non-selective inhibitors .
Q & A
Q. What are the typical synthetic routes for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[4-(trifluoromethyl)phenyl]propanamide, and how are key intermediates validated?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Reacting hydroxyl- and trifluoromethyl-substituted precursors under anhydrous conditions with coupling agents like EDC/HOBt.
- Functional group protection : Methoxy and trifluoromethyl groups may require temporary protection (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions .
- Validation : Intermediates are characterized via NMR (1H/13C), mass spectrometry (MS) , and HPLC to confirm purity (>95%) and structural fidelity. For example, 1H NMR can verify the presence of methylpropyl and trifluoromethylphenyl moieties via distinct δ 1.2–1.4 (methyl) and δ 7.6–7.8 (aromatic) signals .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Key techniques include:
| Technique | Application | Key Data |
|---|---|---|
| NMR | Confirms stereochemistry and functional groups | Methoxy (δ ~3.8 ppm), hydroxyl (δ ~2.5 ppm), and trifluoromethyl (19F NMR, δ ~-60 ppm) |
| X-ray crystallography | Resolves 3D conformation | Bond angles and dihedral angles for the hydroxypropyl group |
| FT-IR | Identifies amide C=O stretch | ~1650–1680 cm⁻¹ |
| HPLC-MS | Quantifies purity | Retention time and m/z matching theoretical mass |
Q. What biological activities have been reported, and how are these mechanisms investigated?
- Anticancer activity : Evaluated via MTT assays (IC50 values in cancer cell lines) and apoptosis markers (e.g., caspase-3 activation) .
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (Ki) for targets like kinases or hydrolases .
- Receptor binding : Radioligand displacement assays quantify affinity for receptors (e.g., androgen receptors using [³H]-bicalutamide) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimal conditions may involve 50–60°C and 5–10 bar H₂ .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and minimize byproducts .
Q. How should researchers address contradictions in biological activity data across studies?
- Impurity profiling : Compare HPLC chromatograms (e.g., detect trace isomers or degradation products) .
- Structural analogs : Benchmark against compounds with known activity (see table below):
| Analog | Modification | Activity Shift |
|---|---|---|
| N-[4-Methoxyphenyl]-3-(nitrophenyl)propanamide | Nitro group addition | 2-fold ↑ in cytotoxicity |
| Trifluoromethyl → Chloro substitution | Reduced logP | ↓ Bioavailability |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to androgen receptors (PDB: 1XQJ). Key interactions include hydrogen bonds with Arg752 and hydrophobic contacts with Trp741 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
Q. How can researchers mitigate challenges related to the compound’s hygroscopicity during storage?
Q. What methods are recommended for resolving enantiomeric impurities in the compound?
Q. How is metabolic stability assessed in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t½) >60 min suggests favorable stability .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates; IC50 >10 µM indicates low inhibition risk .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Key modifications and effects:
| Region | Modification | Impact |
|---|---|---|
| Hydroxypropyl | Replace -OH with -OCH₃ | ↓ Solubility, ↑ logP |
| Trifluoromethylphenyl | Substitute with cyano | ↑ Binding affinity (ΔG = -2.3 kcal/mol) |
| Amide linker | Replace with ester | Rapid hydrolysis in plasma (t½ <5 min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
